An In-Depth Technical Guide to the Physical Properties of 2-Aminopropane-1,3-diol Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 2-Aminopropane-1,3-diol Hydrochloride
This guide provides a comprehensive overview of the core physical properties of 2-aminopropane-1,3-diol hydrochloride (CAS RN: 73708-65-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights for its application in a laboratory setting. We will delve into its fundamental characteristics, provide standardized protocols for its analysis, and clarify common points of confusion with structurally similar compounds.
Compound Identification and Clarification
2-Aminopropane-1,3-diol hydrochloride, also known by its synonym Serinol Hydrochloride, is a key building block in organic synthesis. Its structure, featuring a primary amine and two hydroxyl groups, makes it a versatile precursor for various pharmaceuticals and bioactive molecules.
A critical point of clarification is the frequent confusion between 2-aminopropane-1,3-diol hydrochloride and 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride, commonly known as Tris Hydrochloride or Trizma® HCl (CAS RN: 1185-53-1).[1][2][3][4][5] While both are buffers used in biochemical and molecular biology applications, they are distinct molecules with different structures and properties. Tris contains a tertiary carbon bonded to the amino group and three hydroxymethyl groups, whereas 2-aminopropane-1,3-diol has a secondary carbon attached to the amine and two hydroxymethyl groups. This structural difference significantly impacts their respective chemical and physical behaviors. Researchers must verify the CAS number to ensure they are utilizing the correct compound for their specific application.
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// Atom nodes C1 [label="C", pos="0,0!", color="#202124"]; C2 [label="C", pos="1.5,0.5!", color="#202124"]; C3 [label="C", pos="1.5,-0.5!", color="#202124"]; N [label="NH3+", pos="2.5,0!", color="#4285F4"]; O1 [label="HO", pos="-1,0.5!", color="#EA4335"]; O2 [label="OH", pos="1.5,-1.5!", color="#EA4335"]; Cl [label="Cl-", pos="4,0!", color="#34A853"];
// Bond edges C1 -- O1; C1 -- C2; C1 -- C3; C2 -- N; C3 -- O2;
// Invisible edges for spacing Cl- N -- Cl [style=dotted, color=white, minlen=1.5]; } Caption: Molecular structure of 2-aminopropane-1,3-diol Hydrochloride.
Physicochemical Properties
The hydrochloride salt form of 2-aminopropane-1,3-diol enhances its stability and solubility in aqueous solutions compared to its free base, serinol (CAS RN: 534-03-2).[6] The following table summarizes the key physical properties. It is important to note that while some data is available for the hydrochloride salt, other properties are more extensively documented for the free base. The expected influence of the salt formation is discussed.
| Property | Value | Source(s) | Remarks |
| Synonyms | Serinol Hydrochloride, 2-Amino-1,3-propanediol HCl | [1] | |
| CAS Number | 73708-65-3 | [1][7][8] | |
| Molecular Formula | C₃H₁₀ClNO₂ | [1] | |
| Molecular Weight | 127.57 g/mol | [8] | |
| Appearance | White crystalline powder | [1] | |
| Melting Point | 106-108 °C | [1] | Data for the hydrochloride salt. |
| Solubility | Soluble in water. | [6][9] | The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base due to its ionic nature. The free base is also soluble in alcohol.[6][9] Specific quantitative data for the hydrochloride in various organic solvents is not readily available. |
| Hygroscopicity | Hygroscopic | [9][10] | Proper storage in a dry environment is crucial. |
| pKa | Not available | Data for the hydrochloride is not specified in the search results. The pKa of the conjugate acid (the ammonium group) is a critical parameter for buffer preparation. It can be determined experimentally via titration (see Protocol 3). For the free base (serinol), a predicted pKa of 12.24 is listed, which likely corresponds to one of the hydroxyl groups, not the amine.[4] | |
| Density | Not available | Data for the hydrochloride is not available. For the free base (serinol), a rough estimate of 1.181 g/cm³ is reported.[11] The density of the salt will differ. |
Experimental Protocols for Physical Characterization
To ensure the quality and consistency of 2-aminopropane-1,3-diol hydrochloride for research and development, rigorous physical characterization is essential. The following are standardized, self-validating protocols for determining key physical properties.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible measurement of the melting temperature and enthalpy of fusion. This method is superior to traditional capillary methods as it can also reveal information about purity and polymorphism.[12][13] A sharp melting peak is indicative of high purity.[13]
Protocol:
-
Calibration: Calibrate the DSC instrument using certified reference standards (e.g., indium) to ensure temperature and enthalpy accuracy.[12]
-
Sample Preparation: Accurately weigh 2-3 mg of 2-aminopropane-1,3-diol hydrochloride into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 150 °C at a heating rate of 2 °C/min under a nitrogen atmosphere (50 mL/min).[12]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Determine the onset temperature of the melting endotherm. This value represents the melting point. The area under the peak corresponds to the heat of fusion. To assess if the melting is a true thermodynamic event or influenced by decomposition, the analysis can be repeated at a different heating rate (e.g., 10 °C/min). A significant shift in the onset temperature may indicate a kinetic process like decomposition.[14]
Spectroscopic Identity Confirmation (FTIR & NMR)
Rationale: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for confirming the molecular structure and identifying the presence of key functional groups, ensuring the identity of the material.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Analysis:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Absorptions: The spectrum should show characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching of the ammonium salt (broad, ~3000 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-O stretching (~1050 cm⁻¹).[16]
Protocol:
-
Sample Preparation:
-
Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Interpretation: The spectra should be consistent with the structure of 2-aminopropane-1,3-diol. The protonated amine (N-H) protons may be broad or exchange with D₂O, causing their signal to disappear.[21] The chemical shifts of protons and carbons adjacent to the electronegative oxygen and nitrogen atoms will be downfield.
Determination of Aqueous Solubility
Rationale: A quantitative understanding of solubility is critical for formulation development. The equilibrium solubility method ensures that the measured value represents the true saturation point of the compound in the solvent.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-aminopropane-1,3-diol hydrochloride to a known volume of deionized water in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[22]
-
-
Sample Analysis:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is recommended to filter the sample through a 0.45 µm filter.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC with a suitable detector or a validated titration method).
-
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, the remaining suspension can be agitated for an additional period (e.g., another 24 hours) and the concentration of a new sample measured. The solubility value should remain consistent.[22]
pKa Determination by Titration
Rationale: The pKa of the protonated amine is a fundamental parameter that dictates the pH-dependent behavior of the molecule and is essential for designing buffer systems.[6] Potentiometric titration is a direct and accurate method for its determination.[23][24]
Protocol:
-
Sample Preparation:
-
Accurately prepare a solution of 2-aminopropane-1,3-diol hydrochloride of known concentration (e.g., 0.1 M) in deionized water.
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the amine hydrochloride solution in a beaker with a magnetic stir bar.
-
Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.[23]
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.[25] This point can be found on the curve where the pH is changing most slowly before the steep inflection at the equivalence point.
-
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// Edges "Sample" -> "FTIR" [label="Confirm Functional Groups"]; "Sample" -> "NMR" [label="Confirm Molecular Structure"]; "Sample" -> "DSC" [label="Determine Melting Point\n& Purity"]; "Sample" -> "Solubility" [label="Quantify Solubility"]; "Sample" -> "pKa" [label="Determine Acid Dissociation Constant"]; } Caption: Workflow for the physical characterization of 2-aminopropane-1,3-diol HCl.
Safety, Handling, and Storage
2-Aminopropane-1,3-diol and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.
-
Handling: Use in a well-ventilated area. Avoid breathing dust.[26][27] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][26]
-
Storage: Store in a tightly closed container in a cool, dry place.[5][26] The compound is noted to be hygroscopic, so protection from moisture is essential to maintain its integrity.[9][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[26][28]
By adhering to these guidelines and protocols, researchers can ensure the accurate characterization and safe handling of 2-aminopropane-1,3-diol hydrochloride, facilitating its effective use in scientific discovery and development.
References
-
2-Amino-1,3-propanediol. LookChem. [Link]
-
Products - 2a biotech. 2a biotech. [Link]
-
Sample Preparation for FTIR Analysis. Drawell. [Link]
-
sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. [Link]
-
sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. [Link]
-
Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [Link]
-
2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride CAS 1185-53-1. Watson International. [Link]
-
Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
24.10 Spectroscopy of Amines. NC State University Libraries. [Link]
-
FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Solubility of Organic Compounds. Carleton University. [Link]
-
FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
Which Tris formulation is using for plant CO-IP experiments? C4H11NO3 or H2NC(CH2OH)3. Both of them are called 2-Amino-2-hydroxymethyl-1,3-propanedio?. ResearchGate. [Link]
-
Determination of The Pka Values of An Amino Acid. Scribd. [Link]
-
DSC Studies on Organic Melting Temperature Standards. ResearchGate. [Link]
-
Titration Curve of Amino Acids: pKa, Significance, Glycine. StudySmarter. [Link]
-
Amino Acid Titration: Concentration & pKa Determination. Studylib. [Link]
-
2-Amino-1,3-propanediol. NIST WebBook. [Link]
-
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
-
“Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. TA Instruments. [Link]
-
Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]
-
1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. [Link]
Sources
- 1. organicintermediate.com [organicintermediate.com]
- 2. 2-Amino-2- (Hydroxymethyl) Propane-1, 3-Diol Hydrochloride Tris Hydrochloride - Tris Hydrochloride and 1185-53-1 [deshengbio.en.made-in-china.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride(1185-53-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. youtube.com [youtube.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scielo.br [scielo.br]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials - TA Instruments [tainstruments.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 18. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 21. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
- 24. studylib.net [studylib.net]
- 25. studysmarter.co.uk [studysmarter.co.uk]
- 26. fishersci.com [fishersci.com]
- 27. fishersci.com [fishersci.com]
- 28. 2-Amino-2-(hydroxymethyl)-1,3-propanediol(77-86-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
